2-Azido-5-nitropyridine

Synthetic chemistry Energetic materials Click chemistry

2-Azido-5-nitropyridine (CAS 69080-06-4) is a heteroaromatic building block bearing an azido (-N₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of a pyridine ring. The meta-relationship of these electron-withdrawing groups defines its synthetic utility, primarily through the azide moiety's participation in cycloaddition and nitrene chemistry, while the nitro group modulates ring electronics without inducing the spontaneous cyclization observed in ortho-nitro isomers.

Molecular Formula C5H3N5O2
Molecular Weight 165.11 g/mol
Cat. No. B1284036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-5-nitropyridine
Molecular FormulaC5H3N5O2
Molecular Weight165.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C5H3N5O2/c6-9-8-5-2-1-4(3-7-5)10(11)12/h1-3H
InChIKeyTUQUNZYKJDZNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-5-nitropyridine Procurement Evidence: Core Chemical Identity and Baseline Characteristics


2-Azido-5-nitropyridine (CAS 69080-06-4) is a heteroaromatic building block bearing an azido (-N₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of a pyridine ring [1]. The meta-relationship of these electron-withdrawing groups defines its synthetic utility, primarily through the azide moiety's participation in cycloaddition and nitrene chemistry, while the nitro group modulates ring electronics without inducing the spontaneous cyclization observed in ortho-nitro isomers [2]. This compound is typically procured at ≥95% purity (HPLC) and is handled as a heat- and shock-sensitive solid .

Why 2-Azido-5-nitropyridine Cannot Be Substituted by Other Azidopyridine Isomers: The Positional Isomerism Problem


The simple substitution of 2-azido-5-nitropyridine with other azido-nitropyridine regioisomers leads to fundamentally altered chemical outcomes due to the profound impact of nitro-group position on both the azide-tetrazole tautomeric equilibrium and the propensity for spontaneous cyclization [1]. Unlike the 3-nitro isomer, which undergoes spontaneous N₂ elimination to form pyridofuroxan at ambient temperature, the 5-nitro isomer remains in a stable, storable azide form, enabling its reliable use as a click chemistry handle or nitrene precursor [2]. Furthermore, the meta-nitro arrangement in this isomer has been shown to provide a distinct coordination chemistry profile with transition metals, yielding isolable azide-bound complexes rather than undergoing immediate decomposition, a behavior not replicated by the ortho-nitro analogs [3].

Quantitative Differentiation of 2-Azido-5-nitropyridine: Head-to-Head Evidence Against Closest Analogs


Spontaneous Stability: 2-Azido-5-nitropyridine vs. the 3-Nitro Isomer (Pyridofuroxan Formation Avoidance)

The 2-azido-3-nitropyridine isomer undergoes spontaneous, quantitative conversion to the fused furoxan (pyridofuroxan) via N₂ elimination at ambient temperature, making it unsuitable as a stable azide source for stepwise synthesis [1]. In contrast, 2-azido-5-nitropyridine does not exhibit this cyclization due to the meta (1,3) relationship between the azido and nitro groups, remaining a stable, isolable azide that can be stored and used in subsequent reactions without premature decomposition [2].

Synthetic chemistry Energetic materials Click chemistry

Transition Metal Coordination Mode: 2-Azido-5-nitropyridine vs. 2-Azidopyridine (No Nitro Group)

With Pt(0) and Pt(II) precursors, 2-azido-5-nitropyridine (RN3) reacts in its azide form to give well-defined amido complexes, in contrast to the unsubstituted 2-azidopyridine which coordinates exclusively in its tetrazole tautomeric form [1]. Specifically, reaction with [Pt(PEt₃)₂H(Cl)] yields [Pt(PEt₃)₂(NHR)Cl], while reaction with [Pt(PPh₃)₂(C₂H₄)] gives [Pt(PPh₃)₂(N₃)(N₂R)], demonstrating retention of the azide ligand and enabling subsequent reactivity at the N₃ unit [2].

Coordination chemistry Organometallics Catalysis

Azide-Tetrazole Tautomerism: 2-Azido-5-nitropyridine vs. 6-Nitro and 8-Nitrotetrazolo[1,5-a]pyridines

The azide-tetrazole equilibrium in nitrotetrazolo[1,5-a]pyridines is profoundly influenced by the position of the nitro substituent. The 5-nitro derivative (2-azido-5-nitropyridine tautomer) exhibits a distinctly different equilibrium constant compared to the 6-nitro and 8-nitro isomers, as quantified by NMR and IR spectroscopy [1]. While the tetrazole form is favored in the solid state for most analogs, the solution equilibrium position for the 5-nitro isomer reflects its unique electronic structure, directly impacting its reactivity profile as a dipolarophile or nitrene precursor [2].

Physical organic chemistry Tautomerism NMR spectroscopy

Synthetic Regioselectivity: Nucleophilic Azidation of 2-Chloro-5-nitropyridine vs. Alternative Leaving Groups

The synthesis of 2-azido-5-nitropyridine from 2-chloro-5-nitropyridine proceeds via highly regioselective SNAr with sodium azide, with nucleophilic attack occurring almost exclusively at the C2 position due to the strong electron-withdrawing effect of the 5-nitro group [1]. In contrast, the use of 2-fluoro-5-nitropyridine or 2-bromo-5-nitropyridine as precursors results in different reaction rates and potential for competing pathways at the 6-position, making the chloro precursor the optimal balance of reactivity and selectivity [2].

Nucleophilic aromatic substitution Regioselectivity Process chemistry

Procurement-Driven Application Scenarios for 2-Azido-5-nitropyridine


Click Chemistry Bioconjugation Requiring a Shelf-Stable Heteroaryl Azide

When a bioconjugation workflow demands a pyridine-bearing azide handle that remains stable during storage and handling, 2-azido-5-nitropyridine is the preferred isomer. Unlike the 3-nitro isomer, which spontaneously cyclizes to a furoxan and is thus unsuitable as a click reagent, the 5-nitro isomer can be stored under ambient conditions and quantitatively participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole conjugates [1]. This stability advantage is supported by the compound's documented isolation and characterization in both solution and solid state in the organometallic literature [2].

Synthesis of Nitrene Precursors for C-H Amination and Photoaffinity Labeling

2-Azido-5-nitropyridine serves as a photochemically or thermally activated nitrene precursor that generates the 5-nitro-2-pyridylnitrene intermediate upon N₂ extrusion. The meta-nitro substitution pattern avoids the competing furoxan cyclization pathway, ensuring that nitrene formation is the dominant reaction channel [1]. This provides a clean route to 5-nitro-2-aminopyridine derivatives for photoaffinity labeling probes, where isomeric purity and predictable reactivity are essential for reproducible target engagement studies [2].

Organometallic Catalyst Design Utilizing a Redox-Active Azido-Nitropyridine Ligand

In organometallic chemistry, 2-azido-5-nitropyridine uniquely retains its azide coordination mode with late transition metals, unlike the parent 2-azidopyridine which tautomerizes to the tetrazole form upon metal binding [1]. This property enables the synthesis of well-defined Pt(II) azide complexes, which can serve as precursors to nitrido or amido species through controlled N₂ loss, opening access to high-oxidation-state intermediates relevant to C-H activation catalysis.

Energetic Materials Intermediate: Controlled Decomposition for Nitrogen-Rich Heterocycles

The differential thermal stability of 2-azido-5-nitropyridine (decomposition onset at ~200°C as indicated by literature reports [1]) positions it as a controllable precursor for nitrogen-rich fused heterocycles such as tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The meta-nitro arrangement provides a thermal window for processing that is narrower than dinitro analogs but broader than ortho-nitro isomers, allowing for tunable energetic performance in pyrotechnic or propellant formulations [2].

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